Methyl 4-bromo-2-hydroxybenzoate
Overview
Description
Methyl 4-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 4-bromo-2-hydroxybenzoate is a chemical compound with the empirical formula C8H7BrO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that benzylic compounds can undergo reactions at the benzylic position . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is known that benzylic compounds can undergo reactions at the benzylic position , which could potentially affect various biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-2-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate, leading to its conversion into other products .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially through its interaction with transcription factors. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its conversion into different metabolites. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s interaction with cofactors and other metabolic enzymes plays a crucial role in its biotransformation and subsequent biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues, influencing its overall biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The general reaction scheme is as follows:
4-Bromo-2-hydroxybenzoic acid+MethanolH2SO4Methyl 4-bromo-2-hydroxybenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate the substitution of the bromine atom.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the hydroxyl group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Hydrolysis Products: The primary product is 4-bromo-2-hydroxybenzoic acid.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Methyl 4-bromo-2-hydroxybenzoate is used in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in biochemical assays and as a reference compound in analytical studies.
Medicine: Research into its potential pharmacological properties is ongoing, although it is not yet widely used in clinical settings.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-2-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 4-(benzyloxy)-2-hydroxybenzoate
Uniqueness
Methyl 4-bromo-2-hydroxybenzoate is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which allows for specific reactivity patterns not seen in its analogs. This makes it a valuable compound in synthetic chemistry for introducing bromine into aromatic systems and for further functionalization .
Properties
IUPAC Name |
methyl 4-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVEVUWSJXZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553807 | |
Record name | Methyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-56-2 | |
Record name | 4-Bromo-2-hydroxybenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22717-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-bromo-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.